molecular formula C12H23Cl2N5O B13254554 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B13254554
M. Wt: 324.25 g/mol
InChI Key: HAWIFQZAHWNDLB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, substituted with dimethylamino and pyrrolidinyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common approach includes the formation of the pyrimidinone core followed by the introduction of the dimethylamino and pyrrolidinyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone core to dihydropyrimidine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenylpropanamide
  • Pyrrolidin-2-ones
  • 3-iodopyrroles

Uniqueness

Compared to similar compounds, 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride stands out due to its unique substitution pattern and potential for diverse chemical modifications. This makes it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C12H23Cl2N5O

Molecular Weight

324.25 g/mol

IUPAC Name

2-(dimethylamino)-4-[[methyl(pyrrolidin-3-yl)amino]methyl]-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C12H21N5O.2ClH/c1-16(2)12-14-9(6-11(18)15-12)8-17(3)10-4-5-13-7-10;;/h6,10,13H,4-5,7-8H2,1-3H3,(H,14,15,18);2*1H

InChI Key

HAWIFQZAHWNDLB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)CN(C)C2CCNC2.Cl.Cl

Origin of Product

United States

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